This compound falls under the category of organic compounds, specifically as a substituted benzaldehyde derivative. Its molecular formula is , with a molar mass of approximately 233.27 g/mol. It is often referred to in research contexts for its utility as a building block in the synthesis of more complex molecules and its potential biological activities.
The synthesis of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde can be achieved through several methods, primarily involving condensation reactions.
Key Synthetic Routes:
Technical Parameters:
The molecular structure of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde features several distinct functional groups:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, which provide insights into bond lengths, angles, and spatial arrangements .
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde can participate in various chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and catalyst presence.
The mechanism of action for 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde is primarily related to its interactions at the molecular level:
These interactions suggest that this compound may have applications in drug design, particularly as a lead compound for anticancer agents.
The physical properties of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde include:
The compound exhibits typical reactivity associated with aldehydes and heterocyclic compounds:
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde has several notable applications:
The molecular architecture of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde (CAS: 883545-90-2) integrates three pharmacologically significant motifs: a benzaldehyde core, a methoxy electron-donating group, and a 2-methylimidazole heterocycle. This hybrid design leverages bioisosteric principles, where the imidazole ring serves as a polar surrogate for phenolic groups—a strategy validated in licochalcone A derivatives for enhancing antiproliferative activity in prostate cancer models [8]. The ortho-positioning of the imidazolylmethyl group relative to the aldehyde enforces a specific torsion angle (mean: 43.67°) that minimizes steric clash while optimizing electronic communication between domains . Key structural advantages include:
Table 1: Substituent Impact on Molecular Properties
Structural Feature | Role in Design | Biological Consequence |
---|---|---|
Aldehyde (-CHO) | Electrophilic site for Schiff base formation | Enables imine-linked prodrug conjugation |
2-Methylimidazole | Bioisostere for phenol; H-bond acceptor/donor | Enhanced enzyme inhibition (e.g., CYP450) |
Methoxy (-OCH₃) at C4 | Electron donation; steric shielding of aldehyde | Increased redox stability & directed reactivity |
Density functional theory (DFT) at B3LYP/6-311G+(d,p) level reveals critical electronic and conformational insights:
Table 2: Key Computed Structural Parameters
Parameter | Value | Methodology |
---|---|---|
HOMO-LUMO gap | 3.8 eV | DFT B3LYP/6-311G+(d,p) |
Aldehyde C=O partial charge | +0.43e | Natural Bond Orbital (NBO) analysis |
Dihedral angle (aryl-imidazole) | 43.67° | X-ray crystallography |
π-stacking distance | 3.614 Å | PIXEL intermolecular analysis |
Retrosynthesis prioritizes modular construction via three strategic disconnections:
Critical challenges include:
Table 3: Synthetic Method Comparison
Method | Catalyst | Yield (%) | Selectivity Issue |
---|---|---|---|
Classical Mannich | AcOH/HCl | 78 | Polyalkylation (∼20%) |
Alkylation (batch) | K₂CO₃/DMF | 85 | N3-regioisomers (15%) |
Continuous flow | H-ZSM-5 zeolite | 93 | Catalyst dehumidification required |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1